molecular formula C4H10ClNOS B183036 S-(2-aminoethyl) ethanethioate hydrochloride CAS No. 17612-91-8

S-(2-aminoethyl) ethanethioate hydrochloride

Cat. No. B183036
CAS RN: 17612-91-8
M. Wt: 155.65 g/mol
InChI Key: AWSDWONPEAAYIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds can provide insights into potential synthetic routes for S-(2-aminoethyl) ethanethioate hydrochloride. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves a multi-step process that includes an amino acid-derived acylnitroso Diels-Alder reaction . This suggests that similar multi-step synthetic strategies, possibly involving cycloaddition reactions, could be applicable to the synthesis of S-(2-aminoethyl) ethanethioate hydrochloride.

Molecular Structure Analysis

While the molecular structure of S-(2-aminoethyl) ethanethioate hydrochloride is not directly analyzed in the papers, the structure of related compounds, such as the amino diester mentioned in paper , could provide a basis for inferring the steric and electronic properties that might influence the reactivity and stability of S-(2-aminoethyl) ethanethioate hydrochloride.

Chemical Reactions Analysis

The hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721) provides valuable information on the chemical behavior of thioate esters . The hydrolysis leads to the cleavage of the P-S bond, forming inorganic phosphate and a free sulfhydryl group. The reaction rate is pH-dependent, and the mechanism involves proton transfer to the sulfur atom . This suggests that S-(2-aminoethyl) ethanethioate hydrochloride may also undergo hydrolysis under certain conditions, with a mechanism that could involve similar proton transfers.

Physical and Chemical Properties Analysis

The physical and chemical properties of S-(2-aminoethyl) ethanethioate hydrochloride can be inferred from the behavior of related compounds. For example, the hydrolysis of WR-2721 is influenced by pH, temperature, and isotopic substitution, indicating that these factors could also affect the properties of S-(2-aminoethyl) ethanethioate hydrochloride . The reaction kinetics and thermodynamics, such as the energy and entropy of activation, provide a deeper understanding of the molecular interactions and stability of such compounds .

Safety And Hazards

S-(2-aminoethyl) ethanethioate hydrochloride is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

S-(2-aminoethyl) ethanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDWONPEAAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938761
Record name S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-aminoethyl) ethanethioate hydrochloride

CAS RN

17612-91-8
Record name Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17612-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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